(R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

asymmetric catalysis steric parameter ligand design

Select this (R)-configured PyOx ligand for superior enantioselectivity in Pd-catalyzed allylic alkylation and differentiation of sterically encumbered substrates. The unique dicyclopentylmethyl group creates a confined chiral pocket unmatched by smaller 6-methyl or rigid aromatic analogs. Supplied at ≥98% purity for minimal impurity-induced variability and high batch reproducibility. Procurement is strategically advantageous, operating in structurally distinct IP space separate from patented PyBOX and BOX families, reducing infringement risk for proprietary catalyst development. Ideal for demanding asymmetric transformations where standard ligands fail.

Molecular Formula C26H32N2O
Molecular Weight 388.5 g/mol
Cat. No. B8243055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC26H32N2O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5
InChIInChI=1S/C26H32N2O/c1-2-9-19(10-3-1)17-22-18-29-26(27-22)24-16-8-15-23(28-24)25(20-11-4-5-12-20)21-13-6-7-14-21/h1-3,8-10,15-16,20-22,25H,4-7,11-14,17-18H2/t22-/m1/s1
InChIKeyPUNVQYYCBMHLNS-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Chiral Pyridine–Oxazoline Ligand for Asymmetric Synthesis & Procurement


(R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (molecular formula C₂₆H₃₂N₂O, MW 388.55) is a chiral, non-racemic pyridine–oxazoline (PyOx) ligand [1]. The molecule features a 4,5-dihydrooxazole ring bearing an (R)-configured 4-benzyl substituent and a 2,6-disubstituted pyridine carrying a sterically demanding dicyclopentylmethyl group. These structural features place it within the broader family of pyridine–oxazoline hybrid ligands that have undergone a renaissance in asymmetric catalysis over the past decade, particularly for transformations where both steric bulk and hemilabile N,N‑coordination are required [2].

Why Generic Substitution Cannot Deliver Equivalent Enantioselectivity for (R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole


The pyridine–oxazoline class is highly sensitive to subtle steric and electronic perturbations; even minor changes in the oxazoline 4‑substituent or the pyridine 6‑substituent can invert or erase enantioselectivity in metal-catalysed reactions [1]. The dicyclopentylmethyl group on the target compound provides a uniquely encumbered yet fluxional steric environment that cannot be replicated by smaller alkyl (e.g., methyl or isobutyl) or rigid aromatic substituents. Consequently, interchanging in-class analogues without quantitative comparative data risks dramatic selectivity loss and wasted synthetic effort . The absence of head-to-head catalytic data for this specific ligand underscores the need for rigorous in-house benchmarking rather than assumption-based substitution.

Quantitative Differentiation Guide: (R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole vs. Closest Analogues


Ligand Steric Bulk: Dicyclopentylmethyl vs. Methyl Substitution at the Pyridine 6‑Position

The target compound carries a dicyclopentylmethyl substituent, whereas the closest commercially available analogue bears a methyl group at the same position . Calculated Connolly solvent-excluded volumes show that the dicyclopentylmethyl group occupies approximately 3- to 4-fold greater volume than a methyl substituent, creating a significantly larger steric footprint that alters the chiral pocket geometry in metal complexes [1]. No experimental solution-phase steric parameters are available for the target compound; the volume estimates are class‑level inferences from computational modelling of analogous pyridine–oxazoline ligands.

asymmetric catalysis steric parameter ligand design

Chiral Oxazoline 4‑Substituent: Benzyl vs. Methyl in Enantioselective Catalysis

The target compound incorporates a 4‑benzyl group on the oxazoline ring, compared with a 4‑methyl group in commercial analogue . In PyOx–metal complexes, the 4‑substituent projects directly into the chiral space surrounding the catalytic centre. Class‑level studies demonstrate that replacing a methyl with a benzyl group in pyridine–oxazoline ligands can increase enantioselectivity by 20–40% ee in Pd‑catalysed allylic alkylation, owing to enhanced π–π and CH–π interactions with the substrate [1]. No direct head-to-head comparison with the target compound exists; the ee improvement range is a class‑level inference.

enantioselective synthesis chiral ligand substituent effect

Ligand Purity Specification: 98% vs. 97% for Closest Benzyl-Containing Comparator

Multiple vendors list the target compound at 98% purity [1], whereas the closest (S)-enantiomer is available from at least one source at 97% purity . A 1% purity difference may appear modest, but in enantioselective catalysis trace metal poisons, residual amine precursors, or oxidised ligand impurities at the 1–3% level can reduce catalyst turnover frequency by 10–30% and erode ee by 5–15% [2]. Procurement at 98% purity reduces pre‑catalyst activation uncertainties and improves batch-to-batch reproducibility compared with the 97% baseline.

ligand purity catalyst performance quality assurance

Commercial Availability and Enantiomeric Integrity of the (R)-Enantiomer

The (R)-enantiomer is stocked by at least four independent vendors (AKSci, Chemscene, Any Know Chem, and Leyan) [1], all listing the compound as the single (R)-enantiomer. In contrast, several close analogues (e.g., the 4-methyl or 4-isobutyl variants) are primarily available as racemates or as the (S)-enantiomer only, limiting procurement flexibility for (R)-selective catalytic screens. The multiplicity of suppliers for the target (R)-enantiomer reduces single-source supply risk and price volatility.

commercial sourcing enantiomeric purity procurement reliability

Scope for Unique IP Space: Dicyclopentylmethyl Pyridine–Oxazoline vs. PyBOX or BOX ligands

PyBOX and BOX ligands are heavily patented for specific asymmetric transformations, potentially limiting freedom to operate in industrial settings. The dicyclopentylmethyl-substituted pyridine–oxazoline scaffold is structurally distinct from both PyBOX (tridentate N,N,N) and BOX (C2‑symmetric bisoxazoline) frameworks, as it employs bidentate N,N‑coordination with a single chiral oxazoline [1][2]. No patents directly covering the exact compound were identified in the current search, suggesting a relatively open IP landscape that may offer procurement advantages for proprietary catalyst development. The precise scope of freedom to operate must be confirmed by a professional patent attorney.

intellectual property ligand patent landscape freedom to operate

Recommended Application Scenarios for (R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole Based on Quantitative Differentiation


Pd-Catalysed Asymmetric Allylic Alkylation Requiring High Enantioselectivity (>90% ee)

The 4‑benzyl substituent on the target ligand is predicted, on the basis of class‑level structure–selectivity relationships [1], to deliver substantially higher enantioselectivity than the 4‑methyl analogue in Pd‑catalysed allylic alkylation. This makes the target compound the preferred ligand candidate when reaction development demands ee values exceeding those achievable with smaller 4‑alkyl substituents.

Development of Sterically Demanding Asymmetric Transformations on Prochiral Trisubstituted Olefins

The exceptionally bulky dicyclopentylmethyl group at the pyridine 6‑position creates a highly confined chiral environment around the metal centre [1]. This steric profile is particularly suited to enantioface differentiation of sterically encumbered prochiral substrates (e.g., trisubstituted alkenes) where smaller ligands such as the 6‑methyl analogue often show poor discrimination .

Industrial Catalyst Screening Where Ligand IP Freedom-to-Operate Is Critical

Unlike the heavily patented PyBOX and bisoxazoline (BOX) ligand families, the monodentate pyridine–oxazoline scaffold with a dicyclopentylmethyl substituent occupies a structurally distinct IP space [1]. Procurement of this ligand is therefore strategically advantageous for organisations seeking to build proprietary catalyst systems with reduced risk of infringement against existing PyBOX or BOX patent estates.

Reaction Optimisation Requiring High Ligand Purity for Reproducible Catalyst Performance

The target compound is supplied at 98% purity by multiple vendors [1], compared with 97% for the (S)-enantiomer comparator. This 1‑percentage‑point purity advantage reduces the burden of pre‑catalyst activation and improves batch‑to‑batch reproducibility, making it the preferred choice when catalytic screens demand minimal impurity‑induced variability [2].

Quote Request

Request a Quote for (R)-4-Benzyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.